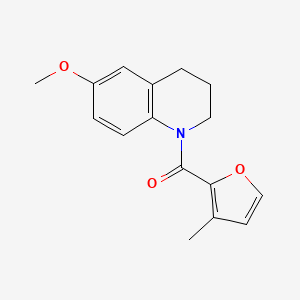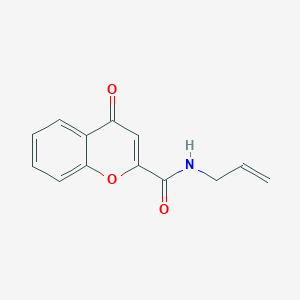![molecular formula C16H17N3O B7539236 N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide](/img/structure/B7539236.png)
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as AG-879 and is a potent inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.
Mécanisme D'action
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide works by binding to the ATP-binding site of the EGFR tyrosine kinase, thereby inhibiting its activity. This leads to the inhibition of downstream signaling pathways, ultimately resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
Studies have shown that N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide has a significant impact on the biochemical and physiological processes of cancer cells. The compound has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit angiogenesis (the formation of new blood vessels). Additionally, the compound has also been shown to enhance the efficacy of chemotherapy and radiation therapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the significant advantages of N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is its high potency and specificity towards the EGFR tyrosine kinase. This makes it an attractive candidate for cancer research, where the inhibition of this pathway is critical for the treatment of various types of cancer. However, the compound has some limitations, such as its poor solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several future directions for research on N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide. One potential avenue is the development of new analogs of the compound that can overcome its limitations, such as poor solubility. Additionally, further studies are needed to investigate the compound's potential applications in other fields, such as neurodegenerative diseases, where the EGFR pathway is also implicated. Finally, the compound's efficacy and safety need to be further evaluated in clinical trials to determine its potential as a therapeutic agent.
In conclusion, N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide is a promising compound with significant potential in cancer research. Its high potency and specificity towards the EGFR tyrosine kinase make it an attractive candidate for the treatment of various types of cancer. However, further research is needed to fully understand its mechanisms of action and potential applications in other fields.
Méthodes De Synthèse
The synthesis of N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide involves a multi-step process. The first step involves the reaction of 3-cyanobenzyl bromide with 2,5-dimethylpyrrole in the presence of a base to form an intermediate. This intermediate is then reacted with N,N-dimethylformamide dimethyl acetal to form the final product.
Applications De Recherche Scientifique
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide has been extensively studied for its potential applications in cancer research. The compound has been shown to inhibit the proliferation of cancer cells by blocking the EGFR signaling pathway. This pathway is known to play a critical role in the growth and survival of cancer cells.
Propriétés
IUPAC Name |
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-12-7-8-15(19(12)3)16(20)18(2)11-14-6-4-5-13(9-14)10-17/h4-9H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDYMSXYPOQPOPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C)C(=O)N(C)CC2=CC(=CC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-cyanophenyl)methyl]-N,1,5-trimethylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-methoxy-N-[1-(methylcarbamothioyl)piperidin-4-yl]benzamide](/img/structure/B7539154.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)
![{3-[3-(4-Methoxy-phenyl)-[1,2,4]oxadiazol-5-yl]-piperidin-1-yl}-phenyl-methanone](/img/structure/B7539160.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-4-carboxamide](/img/structure/B7539166.png)

![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)
![N-[(3-cyanophenyl)methyl]-N-methyloxane-4-carboxamide](/img/structure/B7539215.png)
![N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)


